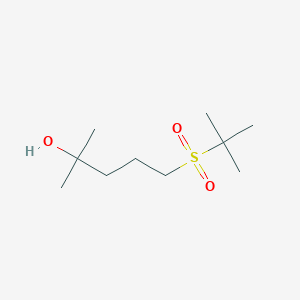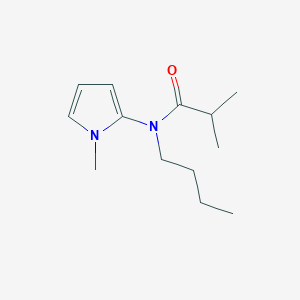
N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide can be achieved through several methods. One common approach involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Conversion to N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamine.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
- N-Butyl-2-methyl-N-(1H-pyrrol-2-yl)propanamide
- N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-3-yl)propanamide
- N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)butanamide
Uniqueness: N-Butyl-2-methyl-N-(1-methyl-1H-pyrrol-2-yl)propanamide is unique due to the specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
62187-84-2 |
|---|---|
Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(1-methylpyrrol-2-yl)propanamide |
InChI |
InChI=1S/C13H22N2O/c1-5-6-10-15(13(16)11(2)3)12-8-7-9-14(12)4/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
PADVRWWZMIARLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CN1C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


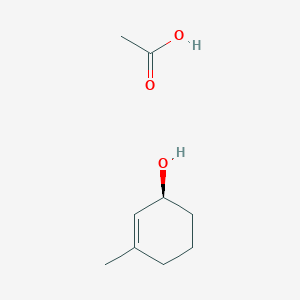
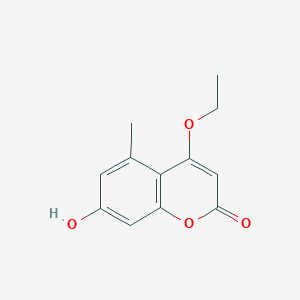
![[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14549077.png)
![Methyl {[bis(2-methylpropyl)carbamoyl]sulfanyl}acetate](/img/structure/B14549083.png)
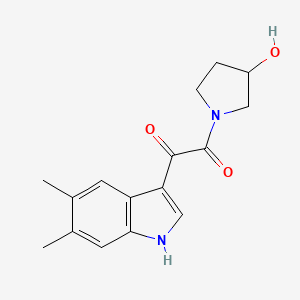
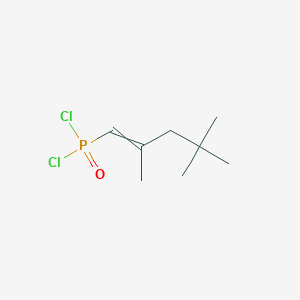
![S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549107.png)
![3-Phenyl-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene](/img/structure/B14549109.png)
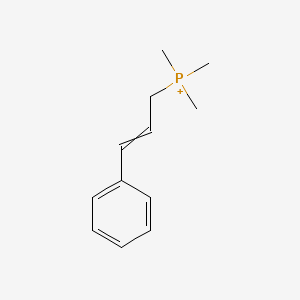
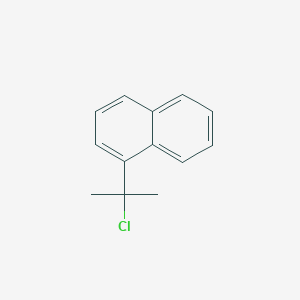
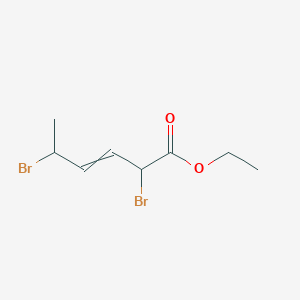
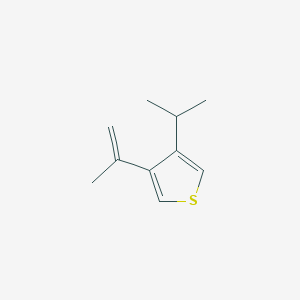
![2-Chlorobenzo[f][1,7]naphthyridine](/img/structure/B14549138.png)
